ICAAc
Description
Amino-isocyanoacridines (ICAAc) represent a novel class of solvatochromic fluorophores with tunable photophysical properties, designed for applications in physiological pH sensing, micellar environment studies, and cell staining . Structurally, this compound derivatives feature an acridine core substituted with isocyano groups and amino functionalities. The electron-withdrawing isocyano group enhances the dipole moment difference between ground (μg) and excited (μe) states, leading to pronounced solvatochromism and pH-dependent spectral shifts . These compounds exhibit broad charge-transfer (CT) absorption bands (λabs,max = 428–502 nm) and fluorescence emission sensitive to solvent polarity and pH, making them superior to traditional acridine-based dyes like acridine orange (AO) .
Properties
Molecular Formula |
C14H9N3 |
|---|---|
Molecular Weight |
219.25 |
IUPAC Name |
6-isocyanoacridin-3-amine |
InChI |
InChI=1S/C14H9N3/c1-16-12-5-3-10-6-9-2-4-11(15)7-13(9)17-14(10)8-12/h2-8H,15H2 |
InChI Key |
GXXTUSOSNDNJFZ-UHFFFAOYSA-N |
SMILES |
NC1=CC2=C(C=C1)C=C3C(C=C(C=C3)[N+]#[C-])=N2 |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, water, dioxane, and hexane |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-amino-6-Isocyanoacridine, ICAAc |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
ICAAc derivatives are compared with two structurally related compounds: monoMthis compound (mono-methylated amino-isocyanoacridine) and diMthis compound (di-methylated amino-isocyanoacridine), as well as the classical dye acridine orange (AO). Key differences include:
- Substituent Effects: Methylation of the amino group in monoMthis compound and diMthis compound increases steric bulk and electron-donating capacity, red-shifting absorption maxima compared to this compound .
- Dipole Moment Differences : The μe-μg values of this compound derivatives (determined via Lippert-Mataga plots and DFT calculations) are 3× higher than AO, enhancing solvent sensitivity .
Photophysical Properties
Table 1: Absorption and Emission Properties in Aqueous Media
| Compound | λabs,max (pH 3) | λabs,max (pH 11) | Hypsochromic Shift (nm) | ΦF in Water (%) |
|---|---|---|---|---|
| This compound | 470 nm | 428 nm | 42 | 2.9 |
| monoMthis compound | 475 nm | 446 nm | 29 | 1.7 |
| diMthis compound | 502 nm | 470 nm | 32 | 0.4 |
| AO | 490 nm* | 460 nm* | 30 | 15–20* |
*Data for AO from referenced literature .
- pH Sensitivity: this compound derivatives exhibit larger hypsochromic shifts (29–42 nm) than AO (30 nm) when transitioning from acidic (pH 3) to basic (pH 11) conditions. This is attributed to deprotonation of the amino group, altering the CT band .
- Quantum Yields (ΦF) : this compound derivatives show significantly lower ΦF in water (0.4–2.9%) compared to AO (15–20%), reducing background fluorescence in cell staining applications .
Table 2: Solvatochromic Behavior in Polar Solvents
| Compound | Δμ (Debye)* | ET(30) Slope** | Emission Range (nm) |
|---|---|---|---|
| This compound | 12.3 | -0.25 | 480–650 |
| monoMthis compound | 14.1 | -0.28 | 490–670 |
| diMthis compound | 16.8 | -0.32 | 510–700 |
| AO | 4.2 | -0.10 | 500–620 |
Δμ = μe - μg; *Slope of ΦF vs. ET(30), a solvent polarity parameter .
- Solvent Polarity Response : Increasing methylation (this compound → diMthis compound) amplifies bathochromic emission shifts in polar solvents (e.g., DMSO, water) due to enhanced dipole moments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
